molecular formula C11H9N3O B1450834 (8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 477879-84-8

(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No. B1450834
M. Wt: 199.21 g/mol
InChI Key: ZKYWJCQFQKCWAS-UHFFFAOYSA-N
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Description

(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, also known as 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile or 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile, is an organic compound that has been studied for its potential applications in various areas of science. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile is a colorless liquid that is soluble in water and has a boiling point of 135°C.

Scientific Research Applications

Anti-inflammatory and Anticancer Potential

Research highlights the anti-inflammatory and anticancer effects of various plant extracts, including Annona muricata L., known for its leaves' ethnomedicinal use against cancer and inflammation. These studies underscore the need for further exploration of the molecular mechanisms underlying their anti-inflammatory responses relative to anticancer activity, suggesting a promising area for developing potential anti-inflammatory and anticancer agents (Wahab et al., 2018).

Antimalarial and Anti-infectious Diseases

The 8-aminoquinoline class, including compounds like primaquine, has been extensively studied for their role in treating protozoal infections, such as malaria and leishmaniasis. These compounds affect critical survival stages of Plasmodium parasites, highlighting the importance of developing analogs with broader efficacy and reduced toxicity for future antiprotozoal drugs (Tekwani & Walker, 2006).

Neurodegenerative Disorders

Compounds acting on mitochondria, such as complex I inhibitors, have been associated with inducing neuro-degeneration, similar to Parkinson's disease. This review focuses on the mechanisms of action and the injurious effect of these inhibitors, with a well-studied example being the 1-methyl-4-phenylpyridinium ion (MPP(+)), which suggests a critical area of investigation for potential therapeutic interventions in neurodegenerative disorders (Kotake & Ohta, 2003).

properties

IUPAC Name

2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWJCQFQKCWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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